Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile
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Overview
Description
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile is an organic compound with the molecular formula C₁₂H₈N₄ and a molecular weight of 208.2187 g/mol . This compound is characterized by its rigid bicyclic structure, which includes four cyano groups attached to the carbon atoms at positions 2 and 3. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile can be synthesized through a Diels-Alder reaction involving cyclohexa-1,3-diene and tetracyanoethylene . The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the Diels-Alder reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the cyano groups, potentially converting them into amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyano groups or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Its derivatives may be explored for potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which Bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile exerts its effects involves interactions with molecular targets and pathways. The cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining the compound’s physical and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has a similar bicyclic structure but with carboxylic acid groups instead of cyano groups.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Another related compound with a bicyclic structure and different functional groups.
Uniqueness
Bicyclo[22The presence of multiple cyano groups makes it a versatile intermediate for various chemical transformations and applications .
Properties
CAS No. |
1017-93-2 |
---|---|
Molecular Formula |
C12H8N4 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-5-ene-2,2,3,3-tetracarbonitrile |
InChI |
InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(11,7-15)8-16/h1-2,9-10H,3-4H2 |
InChI Key |
GFDRDNGZQZLSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1C(C2(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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